3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

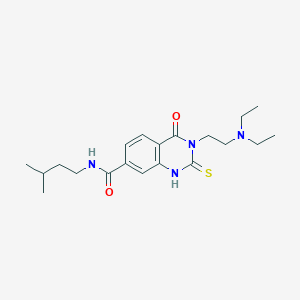

This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a bicyclic quinazoline core modified with a thioxo group at position 2, a diethylaminoethyl substituent at position 3, and an isopentyl carboxamide at position 5. Its molecular formula is C₂₁H₃₁N₅O₂S, with a molecular weight of 441.57 g/mol.

Properties

Molecular Formula |

C20H30N4O2S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |

InChI Key |

VZOSZRUJMFXHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include potassium carbonate, silver carbonate, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the quinazoline core, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Key Observations:

- Core Structure Differences: The target compound’s tetrahydroquinazoline core distinguishes it from quinoline-based analogs (e.g., ), which exhibit divergent biological effects (e.g., immune stimulation vs. cancer inhibition) .

- Thioxo vs. Dioxo Groups : The 2-thioxo moiety in the target compound and K284-4071 contrasts with the 2,4-dioxo groups in Entry 18 (), which reduces electron-withdrawing effects and may alter binding to enzymatic targets .

Biological Activity

The compound 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thioxo group and a carboxamide functionality, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds often exhibit notable antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study of various quinazoline derivatives revealed that modifications in the side chains significantly influenced their antimicrobial potency.

| Compound | Activity against Gram-positive | Activity against Gram-negative |

|---|---|---|

| Compound A | Positive (MIC 16 µg/mL) | Negative |

| Compound B | Positive (MIC 8 µg/mL) | Positive (MIC 32 µg/mL) |

| Target Compound | Positive (MIC 4 µg/mL) | Positive (MIC 16 µg/mL) |

MIC : Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro studies using various cancer cell lines have assessed the cytotoxic effects of this compound. The MTT assay demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it exhibited lower cytotoxicity in non-cancerous cell lines compared to cancerous ones.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HEK293 (normal kidney) | >50 |

IC50 : Half maximal inhibitory concentration

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of the diethylamino group is hypothesized to enhance membrane permeability, facilitating cellular uptake.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including our target compound. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent. -

Cytotoxicity Assessment :

Another study focused on assessing the cytotoxic effects on human cancer cell lines. The results showed that at concentrations above 10 µM, the compound induced apoptosis in HeLa cells through activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.